molecular formula C7H4F3NO2 B119990 6-(Trifluoromethyl)nicotinic acid CAS No. 231291-22-8

6-(Trifluoromethyl)nicotinic acid

Cat. No.: B119990
CAS No.: 231291-22-8
M. Wt: 191.11 g/mol
InChI Key: JNYLMODTPLSLIF-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H4F3NO2. It is a derivative of nicotinic acid, where a trifluoromethyl group is substituted at the 6-position of the pyridine ring.

Mechanism of Action

Target of Action

6-(Trifluoromethyl)nicotinic acid is a biochemical reagent used in life science related research The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

This suggests that it might interact with its targets in a unique way, different from typical insecticides .

Biochemical Pathways

It’s known that it doesn’t impair acetylcholine esterase or nicotinic acetylcholine receptors , which are key components in the nervous system of many organisms This could imply that it doesn’t significantly affect the cholinergic system

Pharmacokinetics

It’s known that it’s a solid compound at room temperature , which could influence its bioavailability and pharmacokinetics. More detailed studies would be needed to outline its ADME properties and their impact on bioavailability.

Result of Action

It’s known that it doesn’t cause noticeable poisoning symptoms such as convulsions or knockdown This suggests that its effects at the molecular and cellular level might be subtle and not immediately observable

Action Environment

It’s known that it’s stable in an inert atmosphere at room temperature , suggesting that it might be relatively stable under various environmental conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-(Trifluoromethyl)nicotinic acid involves the reaction of 2-chloro-6-trifluoromethyl nicotinic acid with methanol in the presence of triethylamine and a palladium catalyst. The reaction is carried out under nitrogen atmosphere and involves hydrogenation followed by crystallization to yield the desired product .

Another synthetic route involves the reaction of methyl 3-amino acrylic acid with sodium methoxide and 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. The reaction mixture is heated under reflux, followed by concentration and purification steps to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters and purification steps to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, esters, and substituted pyridine compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethyl)nicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific reactivity, such as in advanced materials and pharmaceuticals .

Properties

IUPAC Name

6-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-2-1-4(3-11-5)6(12)13/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNYLMODTPLSLIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380558
Record name 6-(Trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231291-22-8
Record name 6-Trifluoromethylnicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=231291-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Trifluoromethyl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Trifluoromethyl)nicotinic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: How do 6-(trifluoromethyl)nicotinic acid derivatives interact with HIV-1 and what are the downstream effects?

A1: Research has primarily focused on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as potential dual inhibitors of HIV-1 Reverse Transcriptase (RT). These compounds demonstrate an allosteric mechanism of action, targeting both the polymerase and RNase H functions of the enzyme []. By binding to conserved regions within the RNase H domain, they disrupt viral replication []. Notably, compound 21 (2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivative) exhibited potent RNase H inhibition (IC50 of 14 µM) and effectively suppressed HIV-1 replication in cell-based assays with a favorable selectivity index exceeding 10 []. Furthermore, compound 21 maintained its inhibitory activity against polymerase function even in the presence of mutations known to confer resistance to non-nucleoside RT inhibitors [].

Q2: What is the Structure-Activity Relationship (SAR) observed for this compound derivatives and how do structural modifications impact their activity?

A2: Although specific SAR details are not extensively discussed in the provided research, it's evident that modifications to the 2-amino group of the this compound scaffold significantly influence the compound's activity against HIV-1 RT []. Synthesizing and evaluating a series of 44 compounds with diverse substitutions at this position revealed that 34 exhibited low micromolar inhibition of HIV-1 RT-associated RNase H function []. This highlights the importance of the 2-amino group and its substituents in dictating the inhibitory potency and selectivity towards the RNase H function. Further investigations into the SAR of these derivatives are crucial to optimize their efficacy and develop more potent HIV-1 inhibitors.

Q3: Are there any computational studies on this compound derivatives?

A3: While the provided research on this compound derivatives for HIV-1 inhibition doesn't delve into computational studies, a separate study explored the corrosion inhibition potential of various pyridine derivatives, including this compound, using Density Functional Theory (DFT) calculations []. This study employed the B3LYP/6-31++G (d,p) basis set to predict the corrosion inhibition capacity of these compounds on various metals and alloys []. Although focused on a different application, this research demonstrates the utility of computational chemistry in understanding the properties and behavior of this compound derivatives, potentially paving the way for future computational studies related to their anti-HIV activity.

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